

Ampelopsin G and related oligostilbenes

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Compound of Interest

Compound Name: *Ampelopsin G*

Cat. No.: *B15592986*

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An In-Depth Technical Guide to Amurensin G and Related Oligostilbenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligostilbenes are a class of polyphenolic compounds formed by the oligomerization of resveratrol units. They are found in various plant families, most notably Vitaceae (grape family), and are recognized for their diverse and potent biological activities. This guide focuses on Amurensin G and related oligostilbenes, such as Ampelopsin A, which are primarily isolated from grape species like *Vitis amurensis* and *Vitis davidii*.^{[1][2]}

It is critical to distinguish these oligostilbenes from Ampelopsin, also known as Dihydromyricetin (DHM), which is a flavanone, a different class of flavonoid, despite the similar nomenclature.^[3] ^[4] This document will exclusively detail the technical aspects of the oligostilbene compounds, which represent promising candidates for therapeutic development due to their significant anticancer, anti-inflammatory, and neuroprotective properties.^{[1][5][6]}

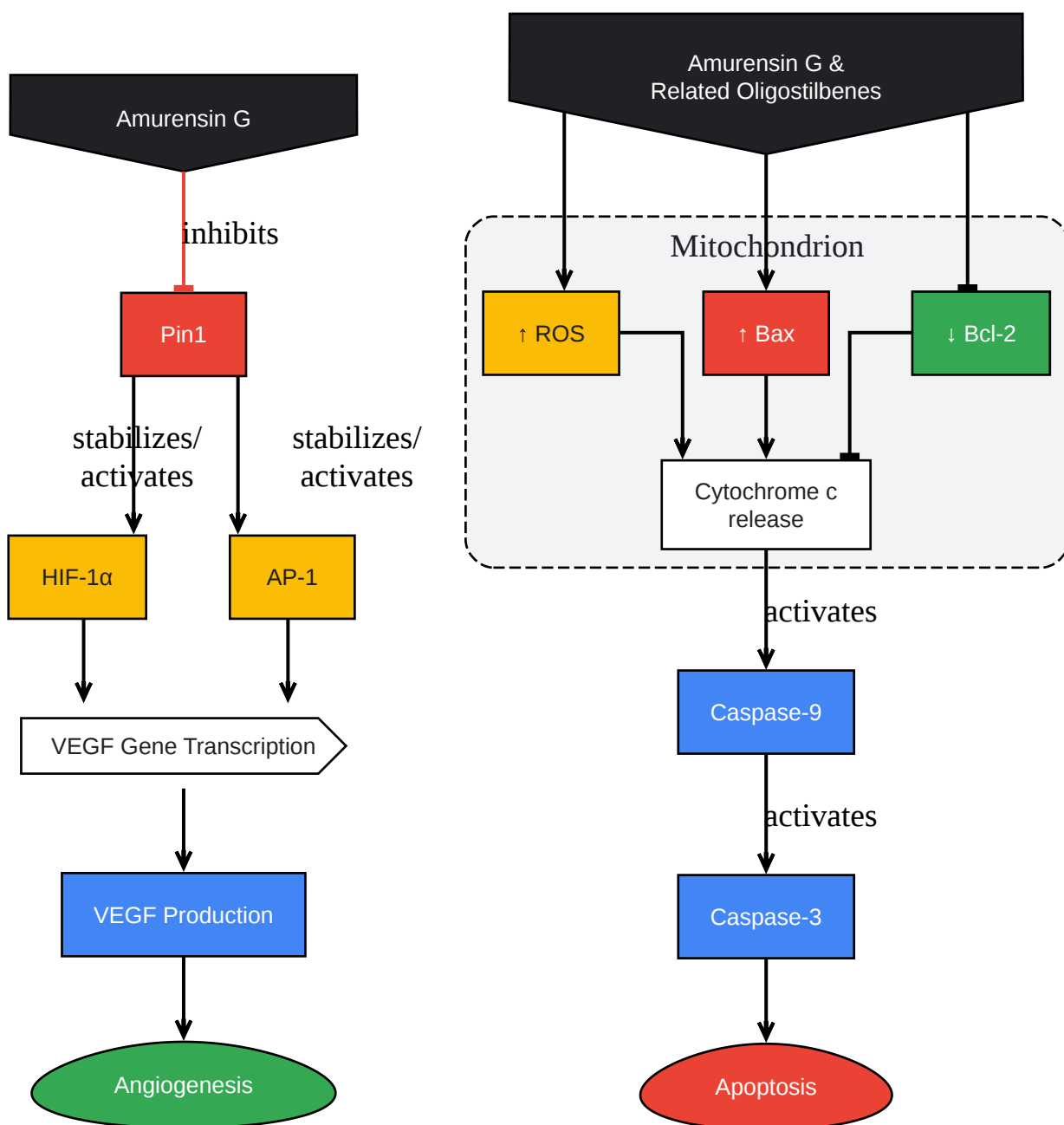
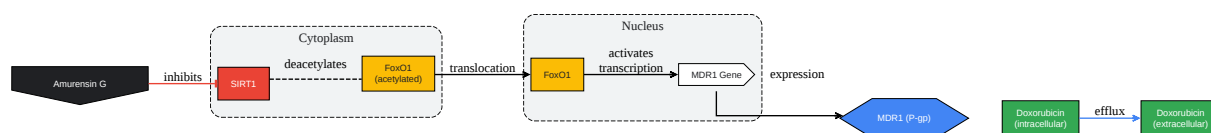
Biological Activities and Mechanisms of Action

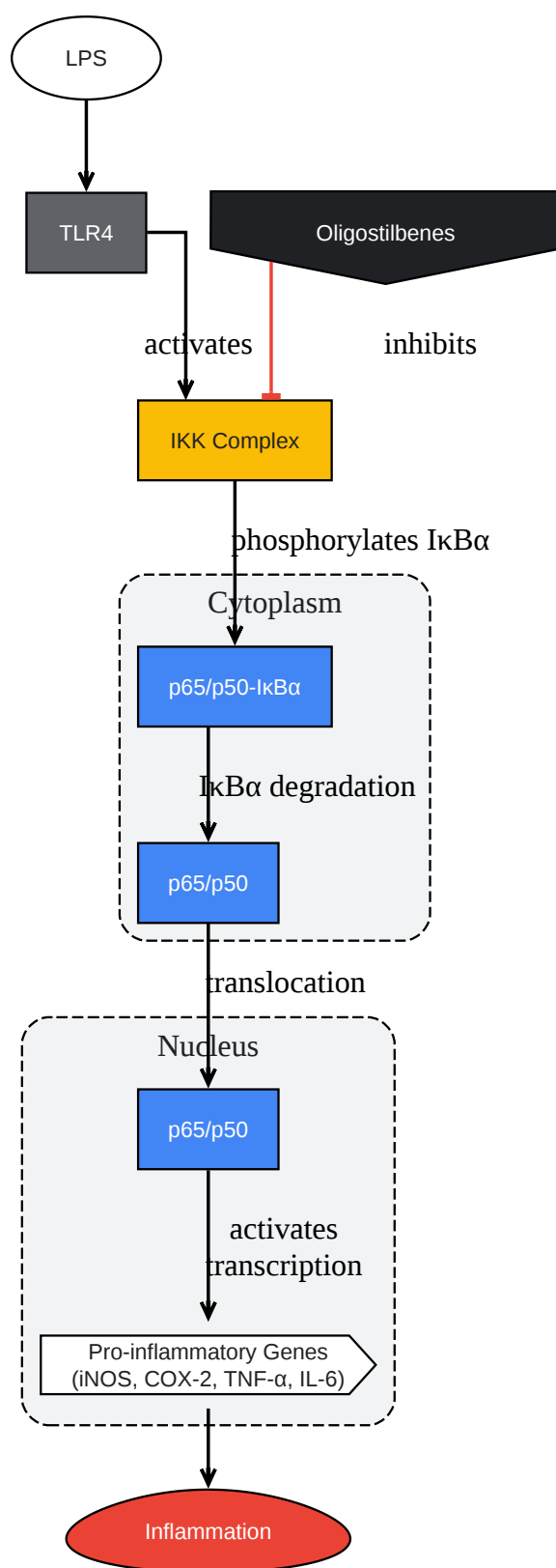
Amurensin G and its related compounds exert their biological effects by modulating a variety of cellular signaling pathways.

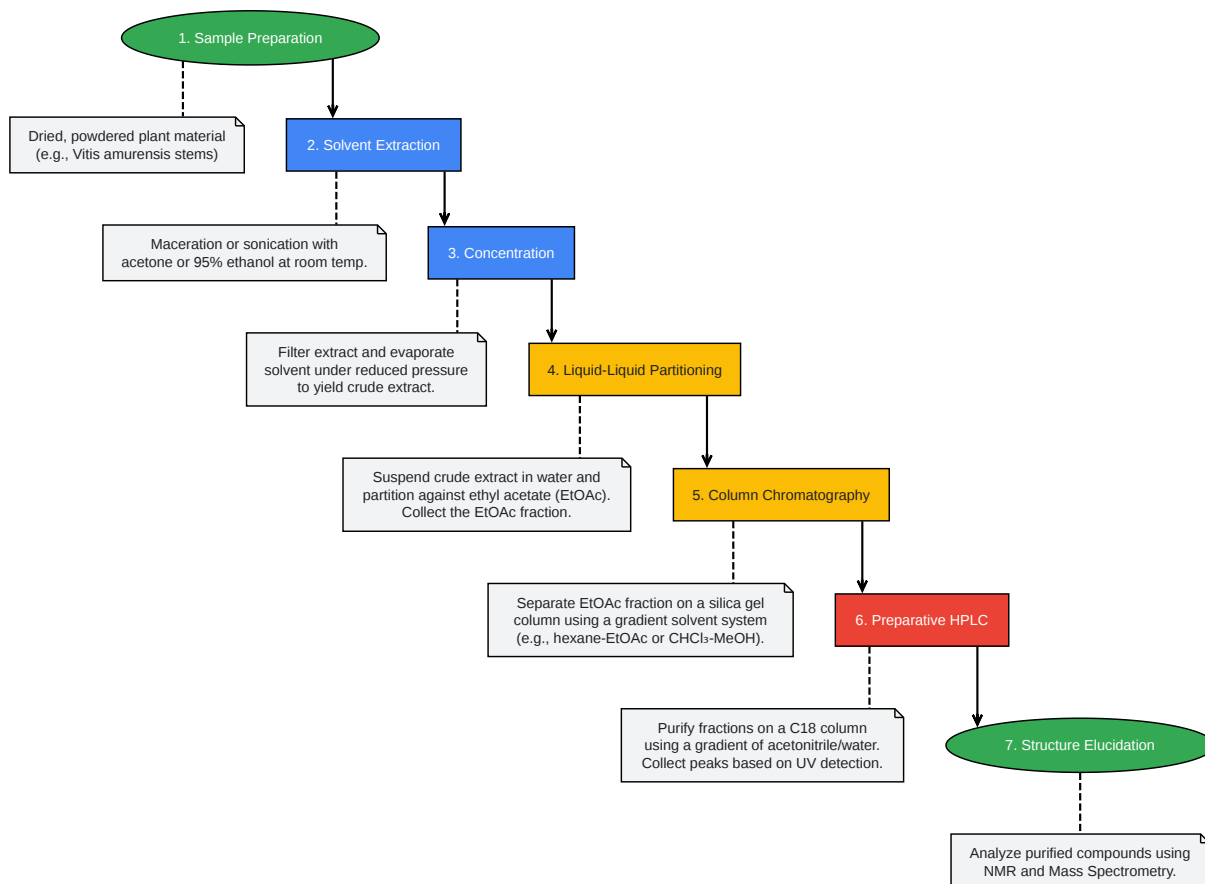
Anticancer and Chemosensitizing Effects

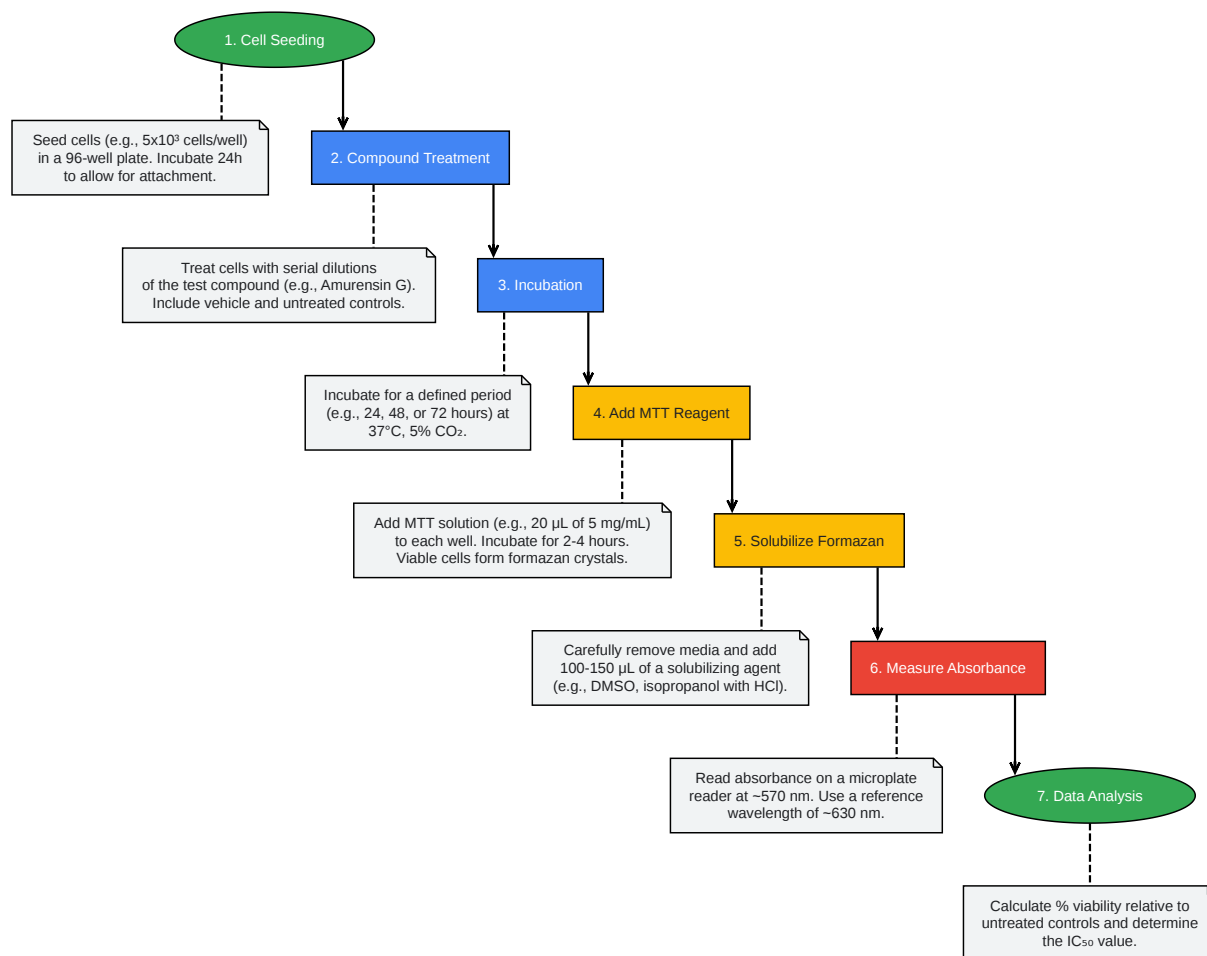
Oligostilbenes demonstrate significant potential in oncology, both as direct cytotoxic agents and as sensitizers that can reverse chemotherapy resistance.

1. Reversal of Multidrug Resistance: Amurensin G has been identified as a potent natural inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase.^[1] In doxorubicin-resistant breast cancer cells (MCF-7/ADR), elevated SIRT1 activity leads to the deacetylation and nuclear localization of the transcription factor FoxO1. Nuclear FoxO1, in turn, upregulates the expression of Multidrug Resistance 1 (MDR1 or P-glycoprotein), a key efflux pump that removes chemotherapeutic agents from the cell. By inhibiting SIRT1, Amurensin G prevents the nuclear accumulation of FoxO1, leading to the downregulation of MDR1 expression. This restores the intracellular concentration and efficacy of drugs like doxorubicin.^[1] In xenograft models, Amurensin G restored the ability of doxorubicin to inhibit tumor growth in resistant cells.^[1]









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References

- 1. Amurensin G, a potent natural SIRT1 inhibitor, rescues doxorubicin responsiveness via down-regulation of multidrug resistance 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Studies on chemical constituents of oligostilbenes from Vitis davidii Foex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ampelopsin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Amurensin G inhibits angiogenesis and tumor growth of tamoxifen-resistant breast cancer via Pin1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
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